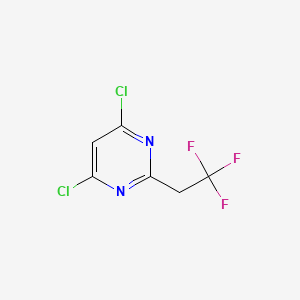

4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine

Description

Properties

IUPAC Name |

4,6-dichloro-2-(2,2,2-trifluoroethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F3N2/c7-3-1-4(8)13-5(12-3)2-6(9,10)11/h1H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQADUTZVZPSGIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)CC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1465571-87-2 | |

| Record name | 4,6-dichloro-2-(2,2,2-trifluoroethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,6-Dichloro-2-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comprehensive technical overview of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine, a key heterocyclic building block in modern medicinal chemistry. It is important to note a potential ambiguity in nomenclature; while the topic specifies "trifluoroethyl," the readily available scientific data and corresponding CAS number point to "trifluoromethyl." This document will focus on the latter, CAS No. 705-24-8 , which is of significant interest to the scientific community.

The pyrimidine scaffold is a cornerstone in drug discovery, forming the core of numerous biologically active compounds, including the nucleobases of DNA and RNA.[1][2] The presence of two reactive chlorine atoms and a trifluoromethyl group on the pyrimidine ring makes 4,6-Dichloro-2-(trifluoromethyl)pyrimidine a highly versatile intermediate for synthesizing complex molecular architectures.[3] Its derivatives are extensively investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][4] This guide will delve into its chemical properties, synthesis, applications, and safety protocols, offering field-proven insights for professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine are summarized in the table below. This data is critical for designing synthetic routes, understanding solubility, and ensuring proper handling and storage.

| Property | Value | Source(s) |

| CAS Number | 705-24-8 | [5][6] |

| Molecular Formula | C₅HCl₂F₃N₂ | [5] |

| Molecular Weight | 216.98 g/mol | [5] |

| Appearance | Liquid or white to light yellow powder | [5][6][7] |

| Density | 1.585 - 1.627 g/mL at 25°C | [5][6] |

| Boiling Point | 157°C at 760 mmHg | [6][7] |

| Flash Point | 48.8°C | [6][7] |

| Refractive Index | n20/D 1.468 | [5] |

| SMILES String | FC(F)(F)c1nc(Cl)cc(Cl)n1 | [5] |

| InChI Key | QFWVAJQVYBRTCL-UHFFFAOYSA-N | [5] |

Synthesis and Reaction Mechanisms

The synthesis of 4,6-dichloro-2-(trifluoromethyl)pyrimidine is a multi-step process that typically involves the formation of a pyrimidine ring followed by chlorination. While specific proprietary methods may vary, a general and well-established chemical pathway provides a reliable framework for its laboratory-scale preparation.

The synthesis of dichloropyrimidines often commences with a dihydroxy-pyrimidine precursor, which is then subjected to a strong chlorinating agent. This conversion of hydroxyl groups to chlorine atoms is a crucial step that activates the pyrimidine ring for subsequent nucleophilic substitution reactions.

Caption: Generalized workflow for the synthesis of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine.

The following protocol is a representative, non-validated procedure based on established chemical principles for synthesizing similar dichloropyrimidine compounds.[8][9][10] Researchers must adapt and optimize these steps based on their specific laboratory conditions and safety protocols.

-

Step 1: Cyclization to form the Pyrimidine Core

-

In a reaction vessel under an inert atmosphere, a suitable base (e.g., sodium methoxide) is dissolved in an appropriate solvent (e.g., ethanol).

-

Trifluoroacetamidine hydrochloride and diethyl malonate are added sequentially to the reaction mixture.

-

The mixture is refluxed for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the resulting solid is neutralized to yield 4,6-dihydroxy-2-(trifluoromethyl)pyrimidine.

-

-

Step 2: Chlorination of the Pyrimidine Ring

-

The dried dihydroxy-pyrimidine intermediate is carefully added to an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine.[10]

-

The reaction mixture is heated to reflux for several hours. The progress of the chlorination is monitored by TLC or Gas Chromatography (GC).

-

After the reaction is complete, the excess POCl₃ is carefully removed by distillation under reduced pressure.

-

-

Step 3: Work-up and Purification

-

The residue is cautiously poured onto crushed ice with vigorous stirring.

-

The resulting aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure 4,6-dichloro-2-(trifluoromethyl)pyrimidine.

-

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[2][4] 4,6-Dichloro-2-(trifluoromethyl)pyrimidine serves as a versatile starting material for creating libraries of novel compounds for drug screening.

The two chlorine atoms at the C4 and C6 positions are excellent leaving groups, making them susceptible to nucleophilic aromatic substitution (SNAr). This allows for the sequential and regioselective introduction of various nucleophiles, such as amines, thiols, and alcohols, to build molecular diversity. The electron-withdrawing trifluoromethyl group further activates the ring towards nucleophilic attack, enhancing its reactivity.

Pyrimidine derivatives have been successfully developed as inhibitors of various enzymes, particularly kinases, which play a crucial role in cell signaling pathways implicated in cancer.[9] The general workflow for leveraging this compound in a drug discovery program is outlined below.

Caption: Conceptual workflow for the use of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine in drug discovery.

Safety and Handling

Proper handling of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine is essential due to its hazardous properties. Always consult the latest Safety Data Sheet (SDS) before use.

-

Health Hazards : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[11] Related compounds are known to cause severe skin burns and eye damage.[12][13][14]

-

Physical Hazards : May be combustible.

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12]

-

Personal Protective Equipment (PPE) :

-

Handling : Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[11][12] Keep away from heat and ignition sources.

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][13]

-

If on Skin : Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[11]

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[11]

-

If Inhaled : Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]

-

If Swallowed : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[12]

References

-

Pyrimidine, 5-chloro-2,4,6-trifluoro- Properties. United States Environmental Protection Agency. [Link]

-

4,6-Dichloro-2-(trifluoromethyl)pyrimidine CAS 705-24-8. pharmaceutical-intermediate.com. [Link]

-

Chemical Properties of Pyrimidine, 4,6-dichloro-2-ethyl- (CAS 1195-34-2). Cheméo. [Link]

-

104850 - 4,6-Dichloropyrimidine - Safety Data Sheet. biosolve-chemicals.com. [Link]

-

4,6-Dichloro-2-(trifluoromethyl)pyrimidine CAS 705-24-8. Home Sunshine Pharma. [Link]

-

An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry. [Link]

-

Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [Link]

-

Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]

-

Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Springer. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 705-24-8|4,6-Dichloro-2-(trifluoromethyl)pyrimidine|BLD Pharm [bldpharm.com]

- 4. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 5. 4,6-二氯-2-(三氟甲基)嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4,6-Dichloro-2-(trifluoromethyl)pyrimidine CAS 705-24-8 [homesunshinepharma.com]

- 7. 4,6-Dichloro-2-(trifluoromethyl)pyrimidine CAS 705-24-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. asianpubs.org [asianpubs.org]

- 9. clausiuspress.com [clausiuspress.com]

- 10. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. dcfinechemicals.com [dcfinechemicals.com]

A Comprehensive Technical Guide to 4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine: Structure, Synthesis, and Reactivity

Executive Summary: This technical guide provides an in-depth analysis of 4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The pyrimidine core is a foundational scaffold in numerous biologically active molecules, and its halogenation provides a versatile platform for synthetic elaboration.[1] This document elucidates the molecule's chemical structure, details its physicochemical and spectroscopic properties, proposes a robust synthetic pathway, and explores its chemical reactivity, with a particular focus on nucleophilic aromatic substitution (SNAr). By synthesizing established chemical principles with practical insights, this guide serves as an authoritative resource for professionals engaged in drug discovery and the development of novel chemical entities.

Introduction to the Halogenated Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of heterocyclic chemistry, most notably forming the structural basis for the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1] This inherent biological relevance has established pyrimidine derivatives as a privileged scaffold in drug discovery, leading to a wide array of therapeutic agents with anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2]

The introduction of halogen substituents, particularly chlorine, onto the pyrimidine ring dramatically enhances its utility as a synthetic intermediate. Halogenated pyrimidines, such as this compound, are highly activated toward nucleophilic aromatic substitution (SNAr), allowing for the controlled, sequential introduction of various functional groups.[3] This specific molecule combines two key features of high value in modern drug design:

-

A Dichloro-Substituted Pyrimidine Core: The two chlorine atoms at the C4 and C6 positions serve as reactive handles for derivatization.

-

A Trifluoroethyl Group: The presence of the -CH2CF3 moiety can significantly modulate a molecule's physicochemical properties, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.[4]

This guide will dissect the essential technical aspects of this compound, providing a framework for its synthesis and strategic application in research and development.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The chemical structure of this compound is defined by a planar, six-membered aromatic pyrimidine ring. The two nitrogen atoms at positions 1 and 3, along with the two chlorine atoms at positions 4 and 6, act as potent electron-withdrawing groups. This electronic feature significantly reduces the electron density of the ring, making it highly susceptible to nucleophilic attack. The 2-(2,2,2-trifluoroethyl) substituent further contributes to this electron deficiency.

Key Structural Features:

-

Molecular Formula: C6H3Cl2F3N2

-

Molecular Weight: 247.01 g/mol

-

Ring System: Aromatic 1,3-diazine (pyrimidine).

-

Key Substituents:

-

Two chloro groups at C4 and C6.

-

One 2,2,2-trifluoroethyl group at C2.

-

Predicted Spectroscopic Profile

While specific experimental spectra for this exact molecule are not widely published, a reliable spectroscopic profile can be predicted based on its structure and data from close analogs.

-

1H NMR: The spectrum is expected to be simple, showing two main signals:

-

A singlet for the C5 proton on the pyrimidine ring, shifted downfield due to the deshielding effect of the adjacent electronegative atoms.

-

A quartet for the methylene (-CH2-) protons, resulting from coupling with the three fluorine atoms of the trifluoromethyl group (3JH-F coupling).

-

-

13C NMR: Distinct signals are anticipated for each of the six carbon atoms, with the carbons bonded to chlorine (C4, C6) and nitrogen (C2) showing characteristic chemical shifts.

-

19F NMR: A triplet is expected for the trifluoromethyl (-CF3) group, arising from coupling to the two adjacent methylene protons (3JF-H coupling).

-

Mass Spectrometry (EI-MS): The mass spectrum would show a characteristic molecular ion peak (M+) cluster. Due to the presence of two chlorine atoms, the isotopic pattern would exhibit peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1, which is a definitive signature for dichlorinated compounds.

Physicochemical Properties

The following table summarizes the physicochemical properties of the closely related analog, 4,6-Dichloro-2-(trifluoromethyl)pyrimidine (CAS 705-24-8), which serve as a reliable estimate for the title compound.[5]

| Property | Estimated Value | Source |

| Physical Form | Liquid / Low-melting solid | |

| Boiling Point | 157 °C @ 760 mmHg | [5] |

| Density | ~1.6 g/mL at 25 °C | |

| Refractive Index | n20/D ~1.468 |

Synthesis Methodology

The synthesis of this compound can be logically approached through a two-step process involving the initial formation of the pyrimidine ring followed by chlorination. This is a well-established and robust strategy for producing a wide range of dichloropyrimidine derivatives.[6][7]

Retrosynthetic Analysis

A logical retrosynthetic pathway involves disconnecting the C-Cl bonds first, revealing the precursor 2-(2,2,2-trifluoroethyl)pyrimidine-4,6-diol. This diol can then be disconnected via the classical pyrimidine synthesis pathway, leading back to a trifluorinated amidine and a malonic acid derivative.

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Protocol

Step 1: Synthesis of 2-(2,2,2-Trifluoroethyl)pyrimidine-4,6-diol

This step employs the Principal Synthesis, a cornerstone reaction for forming the pyrimidine ring by condensing a 1,3-dicarbonyl compound with an amidine.[6]

-

Reactants:

-

Diethyl malonate (or a similar malonic ester).

-

3,3,3-Trifluoropropionamidine hydrochloride.

-

A strong base such as sodium ethoxide (NaOEt) in ethanol.

-

-

Protocol:

-

Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add 3,3,3-trifluoropropionamidine hydrochloride, and stir until it fully dissolves.

-

Add diethyl malonate dropwise to the reaction mixture at room temperature.

-

After the addition is complete, heat the mixture to reflux and maintain for several hours until TLC or LC-MS analysis indicates the consumption of the starting materials.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Carefully acidify the mixture with a suitable acid (e.g., concentrated HCl) to a pH of 1-2 to precipitate the product.

-

Collect the resulting solid by vacuum filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum to yield the crude diol.

-

Step 2: Chlorination to this compound

The conversion of the dihydroxypyrimidine to the corresponding dichloropyrimidine is a standard transformation, typically achieved with phosphorus oxychloride (POCl3).[8][9]

-

Reactants:

-

2-(2,2,2-Trifluoroethyl)pyrimidine-4,6-diol.

-

Phosphorus oxychloride (POCl3).

-

Optionally, a catalytic amount of a tertiary amine base (e.g., N,N-diethylaniline).

-

-

Protocol:

-

In a fume hood, charge a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas) with the pyrimidine-4,6-diol from Step 1.

-

Add an excess of phosphorus oxychloride (typically 5-10 equivalents).

-

If used, add a catalytic amount of N,N-diethylaniline.

-

Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by TLC or LC-MS.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully quench the excess POCl3 by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process and must be done with extreme caution.

-

Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation to afford the pure this compound.

-

Chemical Reactivity and Derivatization

The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr), where the chlorine atoms act as excellent leaving groups.

The Principle of SNAr on Dichloropyrimidines

The electron-deficient nature of the pyrimidine ring makes it highly susceptible to attack by nucleophiles. The general order of reactivity for halogens on a pyrimidine ring is C4(6) > C2 >> C5.[3] This pronounced regioselectivity is due to the superior ability of the ring nitrogens to stabilize the negative charge of the intermediate (a Meisenheimer complex) when the attack occurs at the C4 or C6 position compared to the C2 position.[10][11]

Caption: Stepwise workflow for sequential SNAr reactions.

Sample Protocol: Sequential Amination and Alkoxylation

-

Mono-amination at C4/C6:

-

Dissolve 1.0 equivalent of this compound in a suitable solvent like THF or isopropanol.

-

Add 1.1 equivalents of a primary or secondary amine and 1.5 equivalents of a non-nucleophilic base (e.g., DIPEA or K2CO3).

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

-

Work up the reaction by removing the solvent, partitioning between water and an organic solvent, and purifying the product by chromatography.

-

-

Alkoxylation at C6/C4:

-

Dissolve 1.0 equivalent of the mono-amino product in a dry, aprotic solvent like THF or DMF.

-

Cool the solution in an ice bath and add 1.2 equivalents of a strong base (e.g., NaH).

-

Add 1.1 equivalents of the desired alcohol and allow the reaction to warm to room temperature or heat as necessary to drive the substitution of the second chlorine atom.

-

Quench the reaction carefully with water, extract the product, and purify to yield the di-substituted pyrimidine.

-

Applications in Drug Discovery and Materials Science

This compound is not an end-product but a high-value building block. Its utility stems from its capacity to serve as a scaffold for creating large libraries of diverse molecules for screening.

-

Medicinal Chemistry: Dichloropyrimidine cores are prevalent in many kinase inhibitors, where the pyrimidine ring mimics the purine structure of ATP. The two points of diversity at C4 and C6 allow for the optimization of binding interactions within the ATP pocket of kinases, a key target class in oncology. [12]The trifluoroethyl group can enhance potency and improve pharmacokinetic properties.

-

Agrochemicals: The pyrimidine scaffold is also found in numerous herbicides and fungicides. [13]The ability to readily synthesize analogs from this dichlorinated intermediate facilitates the structure-activity relationship (SAR) studies necessary for developing new crop protection agents.

Conclusion and Future Outlook

This compound represents a synthetically versatile and valuable intermediate for chemical research. Its structure combines a highly reactive dichloropyrimidine core with the beneficial properties of a trifluoroethyl group. The well-defined and predictable regioselectivity of its SNAr reactions allows for the rational design and synthesis of complex, polysubstituted pyrimidines. Future research will undoubtedly continue to leverage this and similar building blocks to explore new chemical space in the quest for novel therapeutics, agrochemicals, and functional materials.

References

- Vertex AI Search. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- BenchChem. (2025).

- Studylib. (2025).

- MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(16), 5191.

- MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.

- Organic Letters. (2006).

- CORE. (n.d.). A study of the synthesis of 20-trifluoromethyl pyrimidines.

- Cheméo. (n.d.). Chemical Properties of Pyrimidine, 4,6-dichloro-2-ethyl- (CAS 1195-34-2).

- (n.d.).

- Sigma-Aldrich. (n.d.). 4,6-Dichloro-2-(trifluoromethyl)pyrimidine 97%.

- Frontiers. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 955513.

- EPA. (2025). Pyrimidine, 5-chloro-2,4,6-trifluoro- Properties.

- Biblioteka Nauki. (2021). Synthesis and characterization of novel pyrimidine derivatives...

- (n.d.). 4,6-Dichloro-2- (trifluoromethyl) pyrimidine CAS 705-24-8.

- Sigma-Aldrich. (n.d.). 4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine.

- NIST. (n.d.). Pyrimidine, 4,6-dichloro-. NIST WebBook.

- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.

- ResearchGate. (2025). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)

- Clausius Scientific Press. (n.d.). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine.

- Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

- Google Patents. (n.d.).

- Fisher Scientific. (n.d.). 4,6-Dichloro-2-(trifluoromethyl)pyrimidine, 97%.

- BenchChem. (n.d.).

- ChemicalBook. (n.d.). 4,6-Dichloro-2-methylpyrimidine synthesis.

- (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.

- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.

- Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.

- CRC Industries. (2021).

- ResearchGate. (2025). 4,6-Dichloro-2-(methylthio)pyrimidine.

- US EPA. (2023). Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- - Substance Details.

- ChemicalBook. (2025). 4,6-Dichloro-2-iodopyrimidine.

- Srini Chem. (2025). 2,4-Dichloropyrimidine (CAS: 3934-20-1)

- (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 5. otq.hspchem.com [otq.hspchem.com]

- 6. bu.edu.eg [bu.edu.eg]

- 7. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 8. CN103539747B - The preparation method of 4,6-dichloro pyrimidine - Google Patents [patents.google.com]

- 9. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 10. wuxibiology.com [wuxibiology.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. clausiuspress.com [clausiuspress.com]

- 13. srinichem.com [srinichem.com]

A Comprehensive Technical Guide to Determining the Solubility Profile of 4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine in Organic Solvents

Introduction

4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine is a halogenated pyrimidine derivative of significant interest in synthetic chemistry and drug discovery. The pyrimidine core is a fundamental scaffold in numerous biologically active compounds, and the specific substitutions on this molecule—two chloro groups and a trifluoroethyl group—impart unique physicochemical properties that influence its reactivity, bioavailability, and formulation characteristics.[1][2] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in research and development, impacting everything from reaction kinetics to purification and formulation.[3]

This in-depth technical guide provides a robust framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility profile of this compound. Rather than presenting a static set of data, this guide offers a comprehensive methodology, grounded in established principles of physical organic chemistry, to empower researchers to generate a reliable and insightful solubility profile tailored to their specific applications.

Physicochemical Characterization and Solvent Selection Rationale

The structure of this compound suggests a molecule with moderate to low polarity. The presence of electronegative chlorine and fluorine atoms creates polar C-Cl and C-F bonds, but the overall symmetry of the pyrimidine ring and the non-polar nature of the ethyl backbone temper the molecule's overall dipole moment. The two nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. Based on these features, the "like dissolves like" principle predicts that the compound will exhibit preferential solubility in solvents of moderate polarity and will likely be less soluble in highly polar, protic solvents like water and highly non-polar solvents like alkanes.[3]

To establish a comprehensive solubility profile, a diverse range of organic solvents should be selected, spanning the full spectrum of polarity, hydrogen bonding capability, and dielectric constant. The following table outlines a recommended panel of solvents for initial screening.

| Solvent Class | Recommended Solvents | Rationale for Inclusion |

| Protic Solvents | Methanol, Ethanol, Isopropanol | To assess the impact of hydrogen bond donation on solubility. |

| Aprotic Polar Solvents | Acetonitrile, Acetone, N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | To evaluate solubility in solvents with strong dipole moments but no hydrogen bond donating capability. |

| Ethereal Solvents | Diethyl Ether, Tetrahydrofuran (THF) | To probe solubility in moderately polar, aprotic solvents. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | To assess solubility in solvents with similar halogenated characteristics. |

| Aromatic Hydrocarbons | Toluene, Xylenes | To determine solubility in non-polar, aromatic systems. |

| Aliphatic Hydrocarbons | Hexanes, Heptane | To establish the lower limit of solubility in non-polar environments. |

Experimental Protocol for Solubility Determination: A Gravimetric Approach

The following protocol details a reliable gravimetric method for quantifying the solubility of this compound. This method is robust and provides accurate quantitative data.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps (e.g., 4 mL)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Syringes

-

Pre-weighed collection vials

-

Oven or vacuum oven for drying

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains at the bottom.

-

Carefully add a known volume (e.g., 2.0 mL) of each selected organic solvent to the corresponding vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to a standard temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (e.g., 1.0 mL) into a syringe, avoiding any solid particles.

-

Attach a 0.22 µm syringe filter to the syringe.

-

Dispense the filtered solution into a pre-weighed collection vial. Record the exact weight of the empty vial.

-

-

Solvent Evaporation and Mass Determination:

-

Place the collection vials in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute (a preliminary thermal stability test of the compound is recommended).

-

Once the solvent has completely evaporated, allow the vials to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vials containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the weight of the empty vial from the final weight.

-

Express the solubility in g/L or mg/mL using the following formula:

-

Solubility (g/L) = (Mass of dried solute in g) / (Volume of filtered aliquot in L)

-

-

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Gravimetric solubility determination workflow.

Data Interpretation and Presentation

Example Data Table:

| Solvent | Solvent Polarity Index | Solubility at 25 °C (g/L) | Observations |

| Hexane | 0.1 | Experimental Value | e.g., Sparingly Soluble |

| Toluene | 2.4 | Experimental Value | e.g., Moderately Soluble |

| Dichloromethane | 3.1 | Experimental Value | e.g., Freely Soluble |

| Acetone | 5.1 | Experimental Value | e.g., Very Soluble |

| Methanol | 5.1 | Experimental Value | e.g., Soluble |

| Water | 10.2 | Experimental Value | e.g., Insoluble |

By correlating the solubility data with solvent properties such as the polarity index, dielectric constant, and hydrogen bonding capacity, a comprehensive understanding of the solute-solvent interactions governing the solubility of this compound can be developed.

Conclusion

This technical guide provides a detailed and scientifically rigorous framework for determining the solubility profile of this compound in a range of organic solvents. By following the outlined experimental protocol and principles of data analysis, researchers can generate a comprehensive and reliable solubility profile. This information is critical for informed decision-making in process development, purification, and formulation, ultimately accelerating research and development timelines. The principles and methodologies described herein are broadly applicable to the characterization of other novel chemical entities.

References

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. chem.ws [chem.ws]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. scribd.com [scribd.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Pyrimidine, 4,6-dichloro-2-ethyl- (CAS 1195-34-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 9. 4,6-Dichloro-2-(trifluoromethyl)pyrimidine CAS 705-24-8 [homesunshinepharma.com]

- 10. 4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine | 1628317-85-0 [sigmaaldrich.com]

- 11. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 12. 705-24-8|4,6-Dichloro-2-(trifluoromethyl)pyrimidine|BLD Pharm [bldpharm.com]

- 13. researchgate.net [researchgate.net]

- 14. 4,6-Dichloro-2-(trifluoromethyl)pyrimidine, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

Methodological & Application

Suzuki-Miyaura coupling conditions for fluorinated chloropyrimidines

Application Note: Precision Suzuki-Miyaura Coupling of Fluorinated Chloropyrimidines

Part 1: Executive Summary & Strategic Overview

The coupling of fluorinated chloropyrimidines (e.g., 2,4-dichloro-5-fluoropyrimidine) presents a unique paradox in medicinal chemistry. The presence of the fluorine atom at the C5 position significantly lowers the LUMO energy of the pyrimidine ring, making the C-Cl bonds highly electrophilic and reactive toward oxidative addition. However, this same electronic activation renders the substrate hypersensitive to nucleophilic aromatic substitution (

This guide moves beyond "standard" Suzuki conditions to provide a kinetically controlled protocol that privileges the palladium cycle over background hydrolysis.

Key Technical Constraints:

-

Regioselectivity: In 2,4-dichloro-5-fluoropyrimidines, the C4 position is activated by both the adjacent nitrogen and the inductive effect of the C5-fluorine. C4 coupling occurs at room temperature; C2 coupling requires thermal activation.

-

Base Sensitivity: Strong bases (NaOH, KOtBu) cause rapid hydrolysis of the C4-chloride to the 4-hydroxy-5-fluoropyrimidine. Mild, buffered bases are non-negotiable.

-

Catalyst Poisoning: The pyrimidine nitrogens can coordinate to Pd(II), arresting the catalytic cycle. Bulky, electron-rich ligands are required to prevent this coordination.

Part 2: Mechanistic Insight & Regiocontrol

To design a robust protocol, one must visualize the competitive pathways. The fluorine atom exerts a strong inductive effect (-I), pulling electron density from the ring. This makes the C4-Cl bond weaker and more susceptible to oxidative addition by Pd(0), but also more susceptible to direct attack by the base.

Diagram 1: Competitive Reaction Pathways & Selectivity

Figure 1: The "Fluorine Effect" accelerates oxidative addition (Blue path) but increases risk of hydrolysis (Red path). Ligand bulk prevents Catalyst Arrest (Grey path).

Part 3: Optimization Matrix

The following matrix synthesizes conditions for high-fidelity coupling, moving from standard substrates to "difficult" cases (sterically hindered boronic acids).

| Parameter | Standard Protocol (Robust) | Advanced Protocol (Sterically Demanding) | Rationale |

| Catalyst | Pd(dppf)Cl₂·DCM (2-5 mol%) | XPhos Pd G3 or Pd(OAc)₂ + SPhos | Pd(dppf)Cl₂ is robust for activated chlorides. Buchwald precatalysts (XPhos) prevent N-coordination. |

| Base | Na₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 - 3.0 equiv) | Carbonates are mild enough to prevent hydrolysis. Phosphates are necessary for bulky phosphine ligands. |

| Solvent | 1,4-Dioxane / Water (4:[1][2]1) | THF / Water (10:[1]1) or Toluene/Water | Water is essential for boronic acid activation. Dioxane is the standard; THF is better for low-temp selectivity. |

| Temp | 60°C - 80°C | Room Temperature (25°C) | Lower temperatures maximize regioselectivity (C4 > C2) and minimize hydrolysis. |

| Degassing | Sparge with Argon (15 min) | Freeze-Pump-Thaw (3 cycles) | Oxygen promotes homocoupling of boronic acids and oxidizes phosphine ligands. |

Part 4: Detailed Experimental Protocols

Protocol A: Regioselective C4-Arylation of 2,4-Dichloro-5-fluoropyrimidine

Target: Synthesis of 2-chloro-4-(aryl)-5-fluoropyrimidine intermediates.

Reagents:

-

2,4-Dichloro-5-fluoropyrimidine (1.0 equiv, 5.99 mmol)

-

Arylboronic acid (1.05 equiv)

-

Base: Na₂CO₃ (2.0 equiv, 2.0 M aqueous solution)

-

Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane (Concentration: 0.2 M)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.

-

Charge Reagents: Add the chloropyrimidine substrate and the arylboronic acid to the flask.

-

Note: Do not add the catalyst yet.

-

-

Solvent & Degassing: Add the organic solvent (DME or Dioxane) and the aqueous base solution.

-

Critical Step: Sparge the biphasic mixture with Argon for 15 minutes vigorously. Oxygen is the primary cause of sluggish reactions in this system.

-

-

Catalyst Addition: Remove the argon line briefly to add the Pd(dppf)Cl₂ catalyst as a solid. The solution should turn orange/red. Reseal and purge for 2 minutes.

-

Reaction: Heat the mixture to 60°C (internal temperature).

-

Control: Monitor by HPLC/UPLC at 1 hour. The C4-chloride is highly reactive; reaction is often complete in <2 hours.

-

Stop Condition: Stop when the starting material is <1%. Prolonged heating will initiate coupling at the C2 position or hydrolysis.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate and water. Separate layers. Wash organic layer with Brine, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Coupling Deactivated/Steric Chlorides (The "Buchwald" Method)

Use this when Protocol A fails or yields <50%.

-

Catalyst System: Use XPhos Pd G3 (2 mol%).

-

Base: Use K₃PO₄ (Tribasic potassium phosphate) (3.0 equiv) in water (0.5 mL per mmol substrate).

-

Solvent: THF (Tetrahydrofuran).[1]

-

Temperature: Stir at Room Temperature for 12 hours.

-

Why: The XPhos ligand creates a highly active Pd(0) species capable of oxidative addition into the C-Cl bond at ambient temperature, completely suppressing the thermal hydrolysis pathway.

-

Part 5: Troubleshooting & Optimization Logic

If the reaction fails, use this logic tree to diagnose the root cause.

Diagram 2: Troubleshooting Decision Matrix

Figure 2: Diagnostic workflow for common failure modes in fluoropyrimidine coupling.

Common Failure Modes:

-

Hydrolysis (Formation of Phenol):

-

Cause: Hydroxide ion concentration is too high.

-

Solution: Switch from Na₂CO₃ to K₃PO₄. Reduce water ratio (e.g., use Toluene/Water 10:1 instead of Dioxane/Water 4:1).

-

-

Protodeboronation (Loss of Boronic Acid):

-

Cause: Fluorinated heterocycles can acidify the media slightly, or the boronic acid is unstable.

-

Solution: Use a slight excess of boronic acid (1.5 equiv) or switch to a MIDA boronate or Potassium Trifluoroborate (BF3K) salt, which are slow-release reagents.

-

-

Regioselectivity Erosion (Mixture of C4 and C2 products):

-

Cause: Temperature too high.

-

Solution: Perform the reaction at 0°C to RT. The C4 position is kinetically favored; C2 is thermodynamically accessible only at higher energy.

-

Part 6: References

-

Lopriore, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1999. Retrieved from [Link]

-

Saito, Y., et al. (2019). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling - Mechanism and Examples. Retrieved from [Link]

Sources

Application Note: Chemoselective Functionalization of 4,6-Dichloropyrimidines

Executive Summary

The 4,6-dichloropyrimidine scaffold is a cornerstone in medicinal chemistry, serving as the core for countless kinase inhibitors (e.g., EGFR, JAK) and antivirals. Its utility lies in the potential for sequential nucleophilic aromatic substitution (

While the parent 4,6-dichloropyrimidine is highly electron-deficient and reactive, the introduction of the first electron-donating nucleophile (amine or alkoxide) significantly increases electron density in the pyrimidine ring. This deactivates the remaining chloride, making the second displacement thermodynamically and kinetically difficult.

This guide provides validated protocols to:

-

Achieve high-yield mono-substitution without over-reaction (bis-product).

-

Force bis-substitution using optimized

or Palladium-catalyzed cross-coupling. -

Navigate solvent/base effects to prevent hydrolysis.

Mechanistic Foundation & Critical Variables[1]

The Deactivation Mechanism

The reaction proceeds via an addition-elimination mechanism (

-

Step 1 (Fast): The first nucleophile attacks C4/C6. The ring nitrogen acts as an electron sink, stabilizing the negative charge.

-

Step 2 (Deactivation): The newly added group (e.g., -NHR) donates lone-pair electrons into the

-system (resonance). This raises the LUMO energy of the ring, making the second carbon-chloride bond less electrophilic.

Critical Control Parameters

| Parameter | Mono-Substitution Strategy | Bis-Substitution Strategy |

| Stoichiometry | Strictly 0.95–1.05 eq. Excess leads to bis-impurities. | > 2.5 eq (or 1.2 eq if sequential). |

| Temperature | 0°C to RT. Kinetic control is essential. | 80°C to 140°C. Thermodynamic forcing required. |

| Base | Weak/Hindered (DIPEA, | Strong/Inorganic ( |

| Solvent | Protic (EtOH, IPA) or Polar Aprotic (DMF) . Protic solvents stabilize the leaving group but can slow reactivity via H-bonding to nucleophile. | Polar Aprotic (DMSO, NMP). Maximizes nucleophilicity. |

Visualizing the Workflow

The following diagram outlines the decision logic for selecting the correct protocol based on the desired product and nucleophile type.

Caption: Decision matrix for selecting reaction conditions based on nucleophile type and substitution degree.

Experimental Protocols

Protocol A: Chemoselective Mono-Amination

Objective: Displace exactly one chloride with a primary or secondary amine while retaining the second chloride for future functionalization. Scope: Aliphatic amines, anilines (electron-rich).

Reagents:

-

Substrate: 4,6-Dichloropyrimidine (1.0 eq)

-

Nucleophile: Amine (1.05 eq)

-

Base: DIPEA (Hunig’s Base) (1.2 eq)

-

Solvent: Isopropyl Alcohol (IPA) or Ethanol (EtOH) [0.2 M]

Procedure:

-

Setup: Charge a round-bottom flask with 4,6-dichloropyrimidine and IPA. Cool the solution to 0°C using an ice bath.

-

Expert Insight: Cooling is critical. At room temperature, highly reactive amines (e.g., pyrrolidine) can immediately attack the product, forming ~5-10% bis-impurity.

-

-

Addition: Add DIPEA followed by the slow, dropwise addition of the amine over 15 minutes.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.[1]

-

Endpoint: Look for the disappearance of starting material.[1] If the reaction stalls, heat gently to 40°C, but do not reflux .

-

-

Workup (Self-Validating):

-

Most mono-products precipitate from cold IPA. Add water (equal volume) to complete precipitation. Filter and wash with water/cold EtOH.

-

Validation: The product should show a characteristic 1:1 ratio of Chlorine isotope pattern (

~3:1) in MS.

-

Protocol B: Sequential Bis-Amination (Hetero-functionalization)

Objective: Displace the second chloride, which is now deactivated by the first amine. Scope: Installing a second, different amine.

Reagents:

-

Substrate: 4-Amino-6-chloropyrimidine derivative (1.0 eq)

-

Nucleophile: 2nd Amine (1.5 – 2.0 eq)

-

Base:

(2.0 eq) or TEA (3.0 eq) -

Solvent: DMSO or NMP (High boiling point required)

Procedure:

-

Setup: Dissolve the mono-chloro substrate in DMSO [0.5 M]. Add the base and the second amine.[1]

-

Reaction: Heat to 100–130°C in a sealed tube or pressure vial.

-

Why Sealed? Volatile amines will escape at these temperatures before reacting.

-

-

Monitoring: Reaction times are typically 12–24 hours.[1]

-

Troubleshooting: If conversion is <50% after 12h, this indicates the substrate is too electron-rich. Switch to Palladium Catalysis (Buchwald-Hartwig:

, Xantphos,

-

-

Workup: Pour into water/brine. Extract with EtOAc.[1] The high boiling solvent (DMSO) requires thorough water washes to remove.

Protocol C: Ether Synthesis (O-Displacement)

Objective: Install an alkoxy group. Alkoxides are harder nucleophiles and more prone to bis-substitution if not controlled.

Procedure:

-

Preparation: In a separate vial, generate the alkoxide by treating the alcohol (1.0 eq) with NaH (1.05 eq) in anhydrous THF or DMF at 0°C for 30 min.

-

Displacement: Cannulate the alkoxide solution slowly into a solution of 4,6-dichloropyrimidine (1.0 eq) in THF at -78°C to -20°C .

-

Note: Inverse addition (adding nucleophile to electrophile) keeps the electrophile in excess, favoring mono-substitution.

-

-

Quench: Quench with saturated

immediately upon consumption of the limiting reagent (alkoxide).

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Hydrolysis (Formation of Pyrimidinone) | Water in solvent/base. The chloride is labile enough to react with hydroxide. | Use anhydrous solvents (DMF/THF). Switch from hygroscopic bases (KOH) to non-nucleophilic organic bases (DIPEA) or dry carbonates. |

| Bis-Substitution (Over-reaction) | Temperature too high or local high concentration of amine. | Dilution: Run reaction at 0.05 M. Inverse Addition: Add amine to the pyrimidine. Temp: Lower to -10°C. |

| No Reaction (2nd Displacement) | Electronic deactivation from the first substituent. | Solvent Switch: Move from EtOH to NMP. Catalysis: Use Pd-catalyzed amination (Buchwald) instead of |

| Regioselectivity (in 5-substituted analogs) | Steric clash or electronic bias at C5.[2] | If C5 has an EWG (e.g., |

Reaction Mechanism Diagram

Understanding the electronic flow is crucial for troubleshooting.

Caption: The

References

-

Regioselectivity in Pyrimidines: BenchChem Technical Support. "Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine." (2025).[1]

-

Sequential Amination Strategies: Molecules. "Mono- and Diamination of 4,6-Dichloropyrimidine... with Adamantane-Containing Amines." (2021).[1][3][4][5]

-

Solvent Effects in

: Molbank. "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." (2022).[6][7][8][9] -

Palladium vs.

: Organic Letters. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." (2006).[10]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. researchgate.net [researchgate.net]

- 8. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]

- 9. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

Preparation of 2-(2,2,2-trifluoroethyl)pyrimidine Libraries for High-Throughput Screening: An Application Note and Protocol

Introduction: The Strategic Value of 2-(2,2,2-trifluoroethyl)pyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and approved drugs.[1][2][3] Its versatile synthetic accessibility and ability to form crucial hydrogen bond interactions make it a highly sought-after core for drug development across various therapeutic areas, including oncology, infectious diseases, and neurology.[3][4][5]

The introduction of a trifluoroethyl group (-CH₂CF₃) onto a pharmacologically active scaffold can significantly enhance its drug-like properties.[6][7] The highly electronegative fluorine atoms can modulate a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to target proteins.[7][8] Specifically, the 2-(2,2,2-trifluoroethyl)pyrimidine motif represents a promising, yet underexplored, area of chemical space for identifying novel therapeutic agents.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design, synthesis, and quality control of 2-(2,2,2-trifluoroethyl)pyrimidine libraries tailored for high-throughput screening (HTS). The protocols outlined herein are designed to be robust and scalable, enabling the efficient generation of diverse compound libraries to accelerate the discovery of new drug candidates.

Synthetic Strategy: A Deconstruction-Reconstruction Approach

A robust and versatile synthetic strategy is paramount for the successful generation of a diverse chemical library. For the synthesis of 2-(2,2,2-trifluoroethyl)pyrimidines, a deconstruction-reconstruction approach, which allows for late-stage diversification, is highly advantageous.[9] This strategy involves the synthesis of a key intermediate that can be readily diversified in the final steps of the synthetic sequence.

Our proposed synthetic route leverages the condensation of a trifluoroethyl-amidinium salt with a suitable three-carbon building block to construct the pyrimidine core. This method offers a direct and efficient pathway to the desired 2-substituted pyrimidines.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for the preparation of 2-(2,2,2-trifluoroethyl)pyrimidine libraries.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3,3,3-trifluoropropionimidate hydrochloride (Key Intermediate)

This protocol describes the synthesis of the key imidate intermediate via the Pinner reaction.

Materials:

-

3,3,3-Trifluoropropionitrile

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

-

Round-bottom flask with a gas inlet tube and drying tube

-

Magnetic stirrer

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a calcium chloride drying tube, dissolve 3,3,3-trifluoropropionitrile (1.0 eq) in anhydrous ethanol (2.0 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution with gentle stirring. Monitor the reaction progress by GC-MS until the starting nitrile is consumed.

-

Once the reaction is complete, stopper the flask and store it in a refrigerator overnight to allow for the precipitation of the product.

-

Collect the crystalline product by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield ethyl 3,3,3-trifluoropropionimidate hydrochloride.

Protocol 2: Synthesis of 3,3,3-Trifluoropropionamidine hydrochloride

This protocol details the conversion of the imidate to the corresponding amidine.

Materials:

-

Ethyl 3,3,3-trifluoropropionimidate hydrochloride

-

Saturated solution of ammonia in anhydrous ethanol

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a stirred solution of ethyl 3,3,3-trifluoropropionimidate hydrochloride (1.0 eq) in a round-bottom flask, add a saturated solution of ammonia in anhydrous ethanol (3.0 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS until the imidate is fully consumed.

-

Remove the solvent under reduced pressure. The resulting crude 3,3,3-trifluoropropionamidine hydrochloride can be used in the next step without further purification or can be recrystallized from ethanol/ether.

Protocol 3: Library Generation of 2-(2,2,2-trifluoroethyl)pyrimidines

This protocol describes the parallel synthesis approach for generating a library of 2-(2,2,2-trifluoroethyl)pyrimidines using a variety of 1,3-dicarbonyl compounds or their equivalents.[10][11]

Materials:

-

3,3,3-Trifluoropropionamidine hydrochloride

-

A diverse set of 1,3-dicarbonyl compounds (e.g., β-diketones, β-ketoesters, malonaldehyde derivatives)

-

Sodium ethoxide (NaOEt) or another suitable base

-

Anhydrous ethanol

-

96-well reaction block or individual reaction vials

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In each well of a 96-well reaction block or in individual reaction vials under an inert atmosphere, add a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol.

-

To each well, add a solution of the corresponding 1,3-dicarbonyl compound (1.0 eq) in anhydrous ethanol.

-

Stir the mixtures for 10 minutes at room temperature.

-

Add a solution of 3,3,3-trifluoropropionamidine hydrochloride (1.1 eq) in anhydrous ethanol to each well.

-

Seal the reaction block/vials and heat to reflux (or an optimized temperature) for 4-24 hours. Monitor the progress of a representative reaction by LC-MS.

-

Upon completion, cool the reactions to room temperature and neutralize with an appropriate acid (e.g., acetic acid).

-

The crude products can be purified by parallel purification techniques such as mass-directed automated preparative HPLC.

Table 1: Representative 1,3-Dicarbonyl Building Blocks for Library Diversification

| Building Block ID | 1,3-Dicarbonyl Compound | Expected Pyrimidine Substitution Pattern |

| BB-001 | Acetylacetone | 4,6-dimethyl- |

| BB-002 | Ethyl acetoacetate | 4-methyl-6-hydroxy- |

| BB-003 | Dibenzoylmethane | 4,6-diphenyl- |

| BB-004 | Malonaldehyde bis(dimethyl acetal) | Unsubstituted (at 4, 5, 6) |

| BB-005 | 1-(Thiophen-2-yl)butane-1,3-dione | 4-methyl-6-(thiophen-2-yl)- |

| BB-006 | Ethyl 3-oxo-3-phenylpropanoate | 4-phenyl-6-hydroxy- |

Quality Control of the Compound Library for HTS

The quality and integrity of the compound library are critical for the success of any HTS campaign.[12] Poor compound quality can lead to false positives or negatives, wasting significant time and resources.[13] A rigorous quality control (QC) workflow is therefore essential.[14]

Diagram of the Quality Control Workflow

Caption: A comprehensive quality control workflow for HTS compound libraries.

QC Protocols

-

Purity Assessment:

-

Method: High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS).

-

Procedure: Analyze each purified compound by LC-MS. Purity should be determined by integrating the area of the main peak relative to the total peak area in the chromatogram (UV detection).

-

Acceptance Criteria: Purity ≥ 95%.

-

-

Identity Confirmation:

-

Method: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

-

Procedure:

-

Confirm the molecular weight of each compound by MS.

-

For a representative subset of the library, acquire ¹H and ¹⁹F NMR spectra to confirm the presence of the trifluoroethyl group and the overall structure.

-

-

Acceptance Criteria: Observed molecular weight matches the calculated molecular weight. NMR spectra are consistent with the expected structure.

-

-

Quantification:

-

Method: Various methods can be employed, including quantitative NMR (qNMR), UV-Vis spectrophotometry (if the compounds have a suitable chromophore), or evaporative light scattering detection (ELSD).

-

Procedure: Accurately determine the concentration of each compound in the final DMSO stock solution.

-

Acceptance Criteria: Concentration should be within ±10% of the target concentration.

-

-

Solubility and Stability:

-

Procedure: Assess the solubility of the compounds in DMSO and the aqueous buffer used for the HTS assay. Periodically re-analyze a subset of the library to check for degradation.

-

Importance: Ensures that compounds are soluble at the screening concentration and stable under storage and assay conditions.

-

Table 2: Summary of Quality Control Parameters and Acceptance Criteria

| Parameter | Method | Acceptance Criteria |

| Purity | LC-MS (UV detection) | ≥ 95% |

| Identity | MS, ¹H NMR, ¹⁹F NMR | Correct molecular weight and consistent spectra |

| Concentration | qNMR, UV-Vis, or ELSD | Within ±10% of target |

| Solubility | Visual inspection, nephelometry | Soluble in assay buffer at screening concentration |

| Stability | Re-analysis by LC-MS over time | No significant degradation |

Conclusion and Future Perspectives

The synthesis and screening of 2-(2,2,2-trifluoroethyl)pyrimidine libraries offer a promising avenue for the discovery of novel drug candidates. The protocols detailed in this application note provide a robust framework for the efficient generation of high-quality compound libraries suitable for HTS. The strategic incorporation of the trifluoroethyl group is anticipated to yield compounds with improved pharmacological properties. Future work could involve expanding the diversity of the library by exploring alternative synthetic routes and incorporating a wider range of building blocks. Furthermore, the development of computational models to predict the biological activity and ADME properties of these compounds could further streamline the drug discovery process.

References

- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.

- BenchChem. (2025).

- Engers, J. L., et al. (2009). Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument.

- Evotec. (2025).

- Wang, X., et al. (2023). Recent advances in trifluoroethylation reaction. Organic & Biomolecular Chemistry, 21(40), 8150-8167.

- National Center for Biotechnology Information. (n.d.). Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument.

- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.

- Grissom, S. F., et al. (2021). Analytical Quality Evaluation of the Tox21 Compound Library. Chemical Research in Toxicology, 34(12), 2499-2513.

- Life Chemicals. (2026). HTS Compound Collection for drug discovery.

- Maciag, M., et al. (2020). A deconstruction–reconstruction strategy for pyrimidine diversification.

- Hovione. (2024).

- Amanote Research. (2010). Synthesis of 2-Substituted Pyrimidines via Cross-Coupling Reaction of Pyrimidin-2-Yl Sulfonates With Nucleophiles in Polyethylene Glycol 400.

- Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415.

- Liu, Y., et al. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. ACS Medicinal Chemistry Letters, 14(8), 1136-1143.

- Schäfer, G., Ahmetovic, M., & Abele, S. (2017). Scalable Synthesis of Trifluoromethylated Imidazo-Fused N-Heterocycles Using TFAA and Trifluoroacetamide as CF3-Reagents. Organic Letters, 19(23), 6578-6581.

- Cantillo, D., & Kappe, C. O. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research, 58(24), 10343-10349.

- Al-Zoubi, R. M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 738.

- Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic Chemistry Frontiers, 11(15), 4349-4370.

- Perelman School of Medicine at the University of Pennsylvania. (n.d.). Libraries | High-throughput Screening Core.

- IRE Journals. (2023).

- PNAS. (2011).

- Vipergen. (n.d.). High-Throughput Screening (HTS)

- Wikipedia. (n.d.).

- SciSpace. (n.d.). Liquid-phase synthesis of combinatorial libraries based on 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine scaffold.

- Wujec, M., et al. (2022).

- Kumar, V., et al. (2020). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Chemistry, 8, 589.

- Tiwari, R. K., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(19), 4478.

- Gu, Y. F., et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 24(18), 3326.

- Southern Research. (n.d.). High-Throughput Screening & Discovery.

- PubMed. (2000). Preparation of trifluoromethylpyridine libraries.

- La Manna, S., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. International Journal of Molecular Sciences, 25(14), 7724.

- Baumann, M., & Baxendale, I. R. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(21), 7563.

- Sharma, A., & Kumar, V. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Applied Pharmaceutical Science, 11(12), 1-13.

Sources

- 1. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 6. Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 8. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 11. Pyrimidine synthesis [organic-chemistry.org]

- 12. The Importance of a Well-Curated Compound Library in Hit Identification - Evotec [evotec.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing hydrolysis of 4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine during storage

Subject: Preventing Hydrolysis of 4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine (DCTFP) Ticket ID: #STAB-DCTFP-001 Priority: Critical (Irreversible Degradation Risk)

Executive Summary & Critical Mechanism

The Core Issue: DCTFP is not merely "hygroscopic"; it is chemically unstable toward moisture due to a specific electronic activation. The presence of the 2-(2,2,2-trifluoroethyl) group exerts a strong inductive effect (-I), pulling electron density away from the pyrimidine ring. This renders the carbons at positions 4 and 6 (bearing the chlorines) highly electrophilic and susceptible to nucleophilic attack by water.

The "Death Spiral" (Autocatalysis): The degradation of DCTFP is autocatalytic.

-

Initiation: Trace moisture attacks the C-Cl bond, releasing HCl.

-

Activation: The released HCl protonates the pyrimidine nitrogen atoms.

-

Acceleration: The protonated ring is significantly more electrophilic than the neutral ring, increasing the rate of hydrolysis exponentially.

Mechanism Visualization

The following diagram illustrates the autocatalytic degradation loop you must prevent.

Caption: The autocatalytic hydrolysis cycle of DCTFP. Note the red feedback loop where generated HCl accelerates the reaction.

Storage & Handling Protocols (The "Gold Standard")

To maintain purity >98% over long durations (>6 months), you must break the autocatalytic loop described above.

A. The Storage Environment

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (± 5°C) | Kinetic suppression. Arrhenius equation dictates that lowering T significantly reduces the rate of nucleophilic substitution ( |

| Atmosphere | Argon (Ar) | Argon is heavier than air and provides a more effective blanket than Nitrogen ( |

| Container | Glass + PTFE Liner | CRITICAL: Do not use standard rubber septa. HCl vapors (if any form) will degrade rubber, releasing contaminants back into the sample. Use PTFE (Teflon) lined caps only. |

| Desiccant | Secondary containment: Store the primary vial inside a larger jar containing Phosphorus Pentoxide ( |

B. Handling Workflow (SOP)

-

Warm-Up: Before opening a stored vial, allow it to equilibrate to room temperature in a desiccator (approx. 30-60 mins). Opening a cold vial condenses atmospheric moisture instantly onto the solid.[1]

-

Aliquot Strategy: Do not repeatedly access the bulk supply. Aliquot the material into single-use vials inside a glovebox or under a positive pressure of Argon.

-

Re-Sealing: If you must re-seal a bulk container, purge the headspace with Argon for 30 seconds before capping. Parafilm is insufficient; use electrical tape or a secondary jar.

Troubleshooting Guide

Symptom: My compound has changed appearance or smell.

| Symptom | Diagnosis | Verification Method | Corrective Action |

| Acrid/Pungent Smell | HCl Release (Early Hydrolysis). The compound is degrading and releasing acid gas. | pH Paper Test: Hold wet pH paper above the open vial (do not touch solid). Red = Acidic vapors. | Immediate Repurification. Dissolve in dry DCM, wash with cold saturated |

| White Crust/Precipitate | Hydroxypyrimidine Formation. The hydrolysis product is less soluble in organic solvents and often forms a crust. | LC-MS: Look for Mass [M-Cl+OH]. Shift of -18.5 Da (Cl -> OH exchange) usually seen as [M-35+17]. | Filtration. If the crust is insoluble in DCM/Hexane, filter it off. The filtrate may still be usable. |

| Yellowing of Solid | Oligomerization. Acid-catalyzed coupling between pyrimidine rings. | H-NMR: Broadening of signals or appearance of new aromatic peaks. | Recrystallization. Recrystallize from anhydrous Hexane/DCM mixture. |

Decision Tree: Is my batch usable?

Caption: Workflow for assessing batch viability after storage anomalies.

Frequently Asked Questions (FAQ)

Q: Can I store DCTFP in solution (e.g., DMSO or DMF)? A: NO. DMSO and DMF are hygroscopic. Even "anhydrous" grades absorb water from the air rapidly. Furthermore, DMSO can act as an oxidant or nucleophile at elevated temperatures. Storing DCTFP in solution accelerates hydrolysis because the solvent facilitates the interaction between the pyrimidine and trace water. Store only as a solid.

Q: I need to ship this compound to a collaborator. Is dry ice required? A: Recommended but not strictly mandatory for short trips. For transit <48 hours, "Blue Ice" (4°C) is sufficient if the vial is sealed under Argon and taped. For international shipping (>48 hours), Dry Ice (-78°C) is highly recommended to arrest any potential autocatalytic degradation loops initiated by temperature spikes.

Q: Why is the trifluoroethyl group worse than a methyl group for stability?

A: Electronic Induction.

The trifluoroethyl group (

References

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text describing the reactivity of electron-deficient pyrimidines and the

mechanism). -

BenchChem Technical Support. (2025). Optimization of 4-Chloropyrimidine Substitution Reactions. (General troubleshooting for chloropyrimidine hydrolysis).

-

Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents (Technical Bulletin AL-134). (Protocols for inert atmosphere storage).

-

PubChem. (2025).[2] 4,6-Dichloro-2-(trifluoromethyl)pyrimidine (Compound Summary). (Analogous compound data demonstrating stability profiles of 2-fluoroalkyl pyrimidines).

- Brown, D. J. (1962). The Pyrimidines. Interscience Publishers. (Foundational text on the autocatalytic nature of chloropyrimidine hydrolysis in acidic media).

Sources

Technical Support Center: Solubility Optimization for Trifluoroethyl-Substituted Pyrimidines

Status: Active Operator: Senior Application Scientist (Medicinal Chemistry & Formulation Division) Ticket ID: TF-PYR-SOL-001

Introduction: The "Fluorine Paradox"

Welcome to the technical support hub. You are likely here because your trifluoroethyl-substituted pyrimidine—designed for metabolic stability and potency—is failing in aqueous media.

The Root Cause: While the trifluoroethyl (

-

Lipophilicity Spike: The C-F bond is highly hydrophobic. Adding three fluorine atoms significantly increases

(the "Grease Ball" effect). -

Basicity Collapse: The strong electron-withdrawing inductive effect (

) of the

This guide provides autonomous troubleshooting workflows to resolve these specific issues.

Module 1: Acute Troubleshooting (Assay Precipitation)

Q: My compound precipitates immediately upon dilution into PBS/Media. How do I fix this for in vitro assays?

A: This is a classic "Kinetic Solubility" failure. Trifluoroethyl pyrimidines often have high crystal lattice energy. When you dilute from DMSO (a polar aprotic solvent) into water (protic), the "parachute" fails to open, and the compound crashes out.

Diagnostic Protocol: The "Shift-and-Check" Method

Do not rely on visual inspection alone. Fluorinated micro-precipitates can be invisible to the naked eye but will scatter light in plate readers, causing false positives in biochemical assays.

Step-by-Step Workflow:

-

Prepare Stock: Dissolve compound in 100% DMSO at 10 mM.

-

Checkpoint: If it is cloudy in DMSO, sonicate at 40°C. If still cloudy, check purity (inorganic salts from synthesis may remain).

-

-

The Intermediate Step (Critical): Do not dilute directly to aqueous buffer.

-

Dilute 1:10 into PEG400 or Propylene Glycol first.

-

Why? This creates a solvation shell that resists immediate collapse when water is added.

-

-

Final Dilution: Dilute this intermediate mix into your assay buffer.

-

Nephelometry Check: Measure absorbance at 650 nm (where compound doesn't absorb). Any spike >0.05 OD indicates micro-precipitation.

Visual Troubleshooting Tree

Module 2: Formulation & Salt Selection (Pre-Clinical)

Q: I'm trying to make a Hydrochloride (HCl) salt to improve oral bioavailability, but it keeps disproportionating. Why?

A: You are fighting thermodynamics. The trifluoroethyl group is an "electron sink."

-

The Mechanism: Standard ethyl-pyrimidines have a

around 4–5, allowing for stable HCl salts. The -

The Consequence: A salt formed with a base of

< 2 is chemically unstable in water (pH 7). The water acts as a stronger base than your drug, stripping the proton and reverting your drug to its insoluble free base form.

Recommendation: Stop salt screening. Pivot immediately to Amorphous Solid Dispersions (ASD) or Complexation .

Protocol: Hydroxypropyl-

-Cyclodextrin (HP-

-CD) Complexation

Cyclodextrins are uniquely suited for trifluoroethyl groups because the hydrophobic fluorinated tail fits snugly into the lipophilic CD cavity, shielding it from water.

| Parameter | Specification |

| Cyclodextrin Type | HP- |

| Molar Ratio | Start at 1:2 (Drug : CD) to account for the bulky fluorinated tail. |

| Solvent System | Water (pH adjusted to 4.0 if possible to assist weak ionization). |

Preparation Workflow:

-

Dissolve 20% w/v HP-

-CD in water. -

Add excess trifluoroethyl-pyrimidine.

-

Stir for 24 hours at room temperature.

-

Filter (0.45

m) to remove un-complexed solid. -

Lyophilize the filtrate to obtain the solid complex.